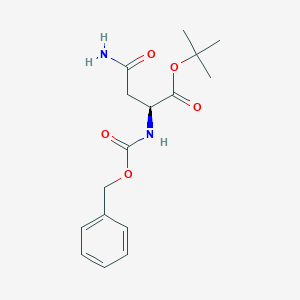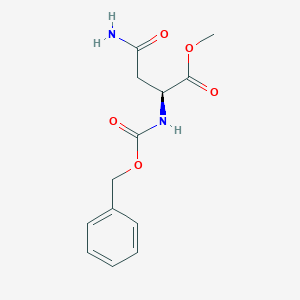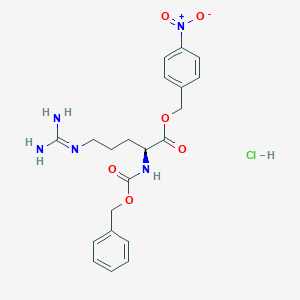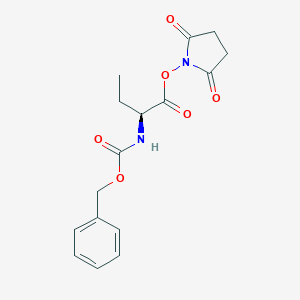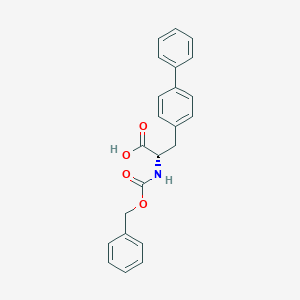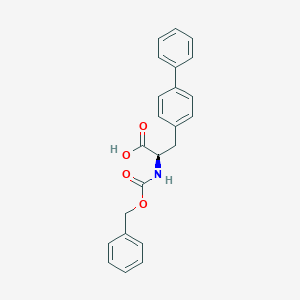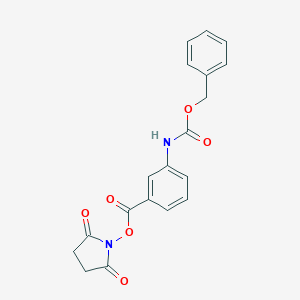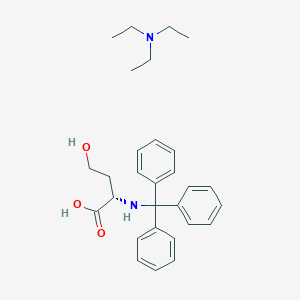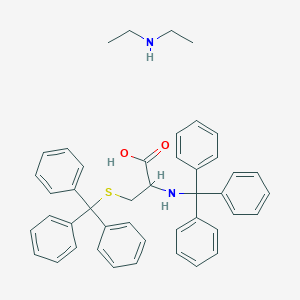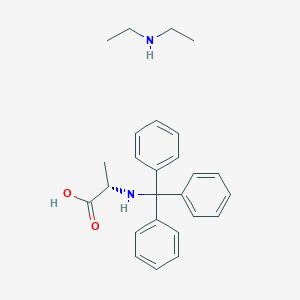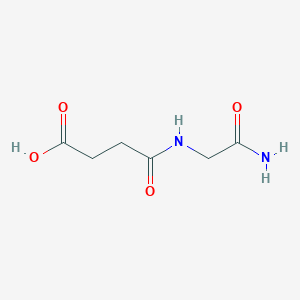
Suc-gly-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Suc-gly-NH2 and similar compounds has been explored in various studies . For instance, one study discussed the synthesis and biological applications of collagen-model triple-helical peptides . Another study described a method for the quantitative analysis of mixtures of glycine and its oligomers by ion-pair high-performance liquid chromatography (IP-HPLC), which could potentially be applied to the analysis of Suc-gly-NH2 oligomerization .Molecular Structure Analysis
The molecular structure of Suc-gly-NH2 has been analyzed in several studies . For example, one study used triple-helical peptides (THPs) as collagen models to explore all aspects of collagen structural biochemistry . Another study performed a normal mode calculation for Pro-Leu-Gly-NH2 in its crystalline type II beta-turn structure .Physical And Chemical Properties Analysis
The physical and chemical properties of Suc-gly-NH2 have been described in several sources . For instance, PubChem provides information about the structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .Wissenschaftliche Forschungsanwendungen
Electrochemical Sensors for Glyphosate Detection
Glyphosate, the main ingredient in the weed killer Roundup, has been linked to potential harmful effects on human health. The development of electrochemical sensors for glyphosate detection in food and environmental matrices has gained attention. These sensors aim to minimize the use of polluting chemicals and offer a simple, affordable means for detection. The literature highlights the power of electrochemical sensors in improving the design and portability for glyphosate determination in various matrices (Zambrano-Intriago et al., 2021).
Catalytic Processes with N-heterocyclic Silylene Complexes
N-heterocyclic silylene (NHSi) complexes with transition metals have been explored for catalytic transformations, offering a fresh perspective in catalysis. Despite being relatively rare compared to N-heterocyclic carbene complexes, NHSi complexes have shown potential in various reactions, suggesting new directions for catalyst development (Blom, Gallego, & Driess, 2014).
Environmental and Health Implications of Artificial Sweeteners
A review of artificial sweeteners, including sucralose, highlights their environmental presence and potential ecotoxicological impacts. These compounds, identified as emerging contaminants, persist through wastewater treatment processes and have been detected in various environmental and drinking water samples. The study calls for further research on the transformation products and ecotoxicological effects of artificial sweeteners (Lange, Scheurer, & Brauch, 2012).
Glycine Betaine and Proline in Plant Stress Resistance
Research on glycine betaine (GB) and proline in plants under stress conditions suggests these compounds play roles in maintaining enzyme and membrane integrity and mediating osmotic adjustment. Although the effectiveness of GB and proline in improving plant stress tolerance is well-documented, their exact roles and mechanisms remain a subject of investigation. This review also discusses the external application of GB and proline to enhance plant tolerance to environmental stresses (Ashraf & Foolad, 2007).
Glyprolines in Regulatory Tripeptides
Glyprolines, including Suc-gly-NH2 derivatives, are significant in regulatory oligopeptides with diverse bioactivities. They contribute to the stability of oligopeptides and generate a new spectrum of bioactivities. The review emphasizes the importance of systematic studies on glyprolines to understand their role in biological processes and potential in developing peptide-based medicinal drugs (Ashmarin, 2007).
Eigenschaften
IUPAC Name |
4-[(2-amino-2-oxoethyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c7-4(9)3-8-5(10)1-2-6(11)12/h1-3H2,(H2,7,9)(H,8,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFVFQEJADKHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-gly-NH2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

